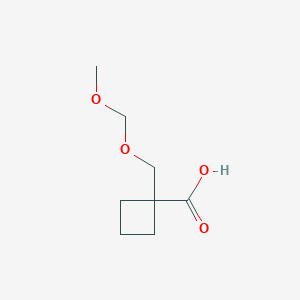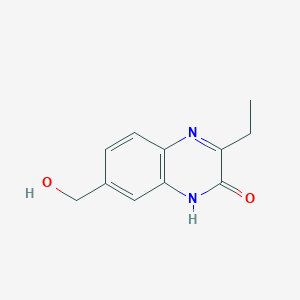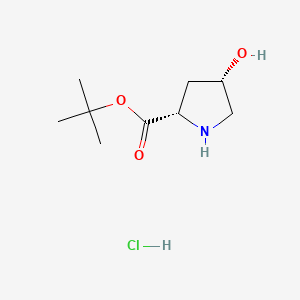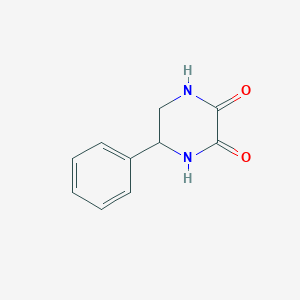
1-(1-Bromoethyl)-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromoethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the bromination of 2-iodoethylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 1-(1-Bromoethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles such as cyanide, hydroxide, or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium cyanide, potassium hydroxide, or amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of nitriles, alcohols, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
1-(1-Bromoethyl)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in controlled radical polymerization and asymmetric esterification reactions.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Bromoethyl)-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved.
類似化合物との比較
1-Bromo-2-iodobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-(1-Bromoethyl)-3-iodobenzene: The position of the iodine atom affects its reactivity and the types of products formed.
1-(1-Bromoethyl)-4-iodobenzene: Similar to the 3-iodo isomer but with different steric and electronic properties.
Uniqueness: 1-(1-Bromoethyl)-2-iodobenzene is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.
特性
分子式 |
C8H8BrI |
|---|---|
分子量 |
310.96 g/mol |
IUPAC名 |
1-(1-bromoethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8BrI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChIキー |
BGWUXEOFTXIFHS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)


![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
![4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13902354.png)




![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)




